Cas no 922494-92-6 (1-Azaspiro[4.4]non-7-ene)
![1-Azaspiro[4.4]non-7-ene structure](https://ja.kuujia.com/scimg/cas/922494-92-6x500.png)
1-Azaspiro[4.4]non-7-ene 化学的及び物理的性質
名前と識別子
-
- 1-Azaspiro[4.4]non-7-ene
- EN300-26274780
- AKOS005173611
- 922494-92-6
- DTXSID30673665
- 1-aza-spiro[4.4]non-7-ene
- SCHEMBL21595274
- CS-0208804
-
- MDL: MFCD15976325
- インチ: InChI=1S/C8H13N/c1-2-5-8(4-1)6-3-7-9-8/h1-2,9H,3-7H2
- InChIKey: ABQGEZKCJAMUSS-UHFFFAOYSA-N
- ほほえんだ: C1CC2(CC=CC2)NC1
計算された属性
- せいみつぶんしりょう: 123.104799419g/mol
- どういたいしつりょう: 123.104799419g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
1-Azaspiro[4.4]non-7-ene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97937-1G |
1-azaspiro[4.4]non-7-ene |
922494-92-6 | 95% | 1g |
¥ 1,597.00 | 2023-04-13 | |
Chemenu | CM218976-5g |
1-Azaspiro[4.4]non-7-ene hydrochloride |
922494-92-6 | 97% | 5g |
$853 | 2021-08-04 | |
Chemenu | CM218976-1g |
1-Azaspiro[4.4]non-7-ene hydrochloride |
922494-92-6 | 97% | 1g |
$*** | 2023-05-29 | |
Enamine | EN300-26274780-0.1g |
1-azaspiro[4.4]non-7-ene |
922494-92-6 | 95% | 0.1g |
$1939.0 | 2024-06-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97937-5g |
1-azaspiro[4.4]non-7-ene |
922494-92-6 | 95% | 5g |
¥5234.0 | 2024-04-16 | |
Crysdot LLC | CD11013309-1g |
1-Azaspiro[4.4]non-7-ene hydrochloride |
922494-92-6 | 97% | 1g |
$320 | 2024-07-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB97937-25.0g |
1-azaspiro[4.4]non-7-ene |
922494-92-6 | 95% | 25.0g |
¥16803.0000 | 2024-08-02 | |
Enamine | EN300-26274780-5g |
1-azaspiro[4.4]non-7-ene |
922494-92-6 | 5g |
$6390.0 | 2023-09-14 | ||
Chemenu | CM218976-1g |
1-Azaspiro[4.4]non-7-ene hydrochloride |
922494-92-6 | 97% | 1g |
$302 | 2021-08-04 | |
Enamine | EN300-26274780-10.0g |
1-azaspiro[4.4]non-7-ene |
922494-92-6 | 95% | 10.0g |
$9474.0 | 2024-06-18 |
1-Azaspiro[4.4]non-7-ene 関連文献
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
1-Azaspiro[4.4]non-7-eneに関する追加情報
Introduction to 1-Azaspiro[4.4]non-7-ene (CAS No. 922494-92-6)
1-Azaspiro[4.4]non-7-ene, with the CAS number 922494-92-6, is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound belongs to the class of azaspiro compounds, which are characterized by their spirocyclic structure containing a nitrogen atom. The spirocyclic framework of 1-Azaspiro[4.4]non-7-ene provides it with a unique set of chemical properties and biological activities, making it a valuable building block for the synthesis of more complex molecules.
The chemical structure of 1-Azaspiro[4.4]non-7-ene consists of a nine-membered ring with a nitrogen atom at the spiro junction, forming a bridge between two four-membered rings. This structure imparts significant conformational rigidity and stability to the molecule, which can be advantageous in various synthetic applications. The presence of the nitrogen atom also introduces additional reactivity and functionalization possibilities, allowing for the introduction of various substituents and functional groups.
In recent years, 1-Azaspiro[4.4]non-7-ene has been extensively studied for its potential applications in medicinal chemistry and drug discovery. One of the key areas of interest is its use as a scaffold for the development of novel bioactive compounds. The spirocyclic structure provides a rigid framework that can mimic the binding interactions of natural ligands with biological targets, such as enzymes, receptors, and ion channels. This makes 1-Azaspiro[4.4]non-7-ene an attractive starting point for the design and synthesis of small molecule inhibitors and modulators.
A notable example of the application of 1-Azaspiro[4.4]non-7-ene in medicinal chemistry is its use in the development of selective serotonin reuptake inhibitors (SSRIs). SSRIs are a class of antidepressants that work by increasing the levels of serotonin in the brain, thereby improving mood and reducing anxiety. Researchers have synthesized several derivatives of 1-Azaspiro[4.4]non-7-ene that exhibit potent SSRI activity, with improved pharmacokinetic properties compared to existing drugs in this class.
Beyond its use in SSRI development, 1-Azaspiro[4.4]non-7-ene has also shown promise in other therapeutic areas. For instance, studies have demonstrated that certain derivatives of this compound possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). The anti-inflammatory activity is attributed to the ability of these derivatives to modulate key signaling pathways involved in inflammation, such as NF-κB and MAPK.
In addition to its medicinal applications, 1-Azaspiro[4.4]non-7-ene has been explored for its potential use in materials science and catalysis. The rigid spirocyclic structure provides a stable platform for the attachment of functional groups that can enhance the physical and chemical properties of materials. For example, researchers have synthesized polymers containing 1-Azaspiro[4.4]non-7-ene units that exhibit improved thermal stability and mechanical strength, making them suitable for high-performance applications.
In the field of catalysis, 1-Azaspiro[4.4]non-7-ene-based ligands have been developed for use in asymmetric synthesis reactions. These ligands can form chiral complexes with transition metals, which are highly effective catalysts for enantioselective transformations. The unique conformational properties of 1-Azaspiro[4.4]non-7-ene-based ligands allow for precise control over stereochemistry, leading to high enantioselectivities in various reactions.
The synthesis of 1-Azaspiro[4.4]non-7-ene has been optimized using various methods, including ring-closing metathesis (RCM) and intramolecular cyclization reactions. These synthetic routes provide efficient access to this compound with high yields and purity, making it readily available for further derivatization and application studies.
In conclusion, 1-Azaspiro[4.4]non-7-ene (CAS No. 922494-92-6) is a multifaceted compound with a wide range of potential applications in medicinal chemistry, materials science, and catalysis. Its unique spirocyclic structure provides a robust platform for the design and synthesis of novel bioactive compounds and advanced materials. Ongoing research continues to uncover new opportunities for this versatile compound, solidifying its importance in various scientific disciplines.
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